molecular formula C19H19N3OS B2881124 N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207044-96-9

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2881124
CAS No.: 1207044-96-9
M. Wt: 337.44
InChI Key: RTCKBJUGRZEFCE-UHFFFAOYSA-N
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Description

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a central imidazole scaffold substituted with phenyl and o-tolyl groups at the 1- and 5-positions, respectively. The thioether (-S-) linkage connects the imidazole ring to an N-methyl acetamide moiety.

Properties

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-6-7-11-16(14)22-17(15-9-4-3-5-10-15)12-21-19(22)24-13-18(23)20-2/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCKBJUGRZEFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 5-phenyl-1-(o-tolyl)-1H-imidazole
    • Reagents: : Benzaldehyde, o-toluidine, ammonium acetate.

    • Conditions: : Reflux in ethanol.

    • Reaction: : The condensation of benzaldehyde with o-toluidine in the presence of ammonium acetate yields 5-phenyl-1-(o-tolyl)-1H-imidazole.

  • Step 2: Formation of N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
    • Reagents: : 5-phenyl-1-(o-tolyl)-1H-imidazole, chloroacetic acid, methylamine.

    • Conditions: : Reflux in methanol, followed by treatment with methylamine.

    • Reaction: : The synthesized 5-phenyl-1-(o-tolyl)-1H-imidazole reacts with chloroacetic acid, and the resulting intermediate undergoes substitution

Biological Activity

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OS. The structure features an imidazole ring fused with a phenyl group and an o-tolyl substituent, which contributes to its unique chemical properties. The presence of sulfur in the thioacetamide structure is also noteworthy as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, often exhibit significant antimicrobial and antifungal activities. Preliminary studies have shown that this compound demonstrates efficacy against various microbial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The above table summarizes the observed MIC values for this compound against selected microbial strains.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with various enzymes and receptors involved in microbial resistance mechanisms. The imidazole ring may play a crucial role in binding to these biological targets, potentially inhibiting their activity and thus contributing to the compound's antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to this compound. For instance, a recent study evaluated a series of substituted imidazo[1,2-c]quinazolines for their inhibitory activities against Saccharomyces cerevisiae α-glucosidase. Compounds with structural similarities exhibited promising results, indicating that modifications in substituents can significantly impact biological activity .

Table 2: Structure–Activity Relationship Analysis

Compound IDStructural FeatureIC50 (µM)Activity Type
19eAmide functionality50.0 ± 0.12α-glucosidase inhibitor
27ePresence of triazole ring60.03 ± 0.82α-glucosidase inhibitor

This table highlights key findings from structure–activity relationship analyses that underscore the importance of specific functional groups in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several imidazole-based acetamide derivatives reported in the literature. Key comparisons include:

Compound Name Substituents Key Features Biological Activity Reference
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide 4,5-Dimethyl imidazole, p-tolyl/4-nitrophenyl groups Enhanced antiproliferative activity IC₅₀ = 15.67 µg/mL (C6 glioma cells)
2-((3-(1H-benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) Benzoimidazole-quinoline hybrid, 4-nitrophenyl High yield (93%), nitro group enhances electron-withdrawing effects Not explicitly reported; structural focus
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) Bromophenyl substitution High synthetic yield (96%) Target: IMPDH enzyme inhibition
N-(4-Chlorophenyl)-N-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide (44) Triazinoindole core, chlorophenyl Structural complexity for target engagement Anticancer (implicit)

Key Observations :

  • Thioether Linkage : The -S- bridge is conserved across analogs, critical for maintaining conformational flexibility and binding to biological targets like enzymes or receptors .
Pharmacological Potential
  • Anticancer Activity : Analogs like those in and exhibit IC₅₀ values in the µg/mL range against tumor cell lines (e.g., A549, HepG2). The phenyl and o-tolyl groups in the target compound may modulate cytotoxicity via apoptosis induction or kinase inhibition .
  • Enzyme Inhibition : Compound 21 () targets IMPDH, a key enzyme in nucleotide biosynthesis. The target compound’s imidazole-thioacetamide scaffold could similarly inhibit metabolic enzymes .
Physicochemical Properties
  • Melting Points : Benzoimidazole-acetamide analogs () melt between 178–193°C, suggesting the target compound may exhibit similar thermal stability.
  • Solubility : The o-tolyl group’s hydrophobicity may reduce aqueous solubility compared to methoxy- or hydroxy-substituted derivatives .

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